molecular formula C10H12N4O4S B018704 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone CAS No. 1189968-86-2

2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

Cat. No.: B018704
CAS No.: 1189968-86-2
M. Wt: 284.29 g/mol
InChI Key: ICHKWKOXWTUWKF-UHFFFAOYSA-N
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Description

2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (CAS 1189968-86-2) is a specialized organic compound with a molecular formula of C 10 H 12 N 4 O 4 S and a molecular weight of 284.29 g/mol. This tan-colored solid presents a unique molecular architecture, combining an azido functional group with a sulfonamide moiety and a propiophenone core, making it a versatile building block and probe in synthetic and medicinal chemistry. Key Research Applications & Value: Click Chemistry & Bioconjugation: The azide group is a key reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This property allows researchers to use the compound as a linker for conjugating molecules, labeling biomolecules, or synthesizing complex heterocyclic scaffolds for chemical biology and materials science. Medicinal Chemistry & Drug Discovery: The scaffold is related to Mannich base-like structures, which are widely investigated for their diverse biological activities. The presence of the sulfonamide group, a common pharmacophore in many drugs, suggests potential as an intermediate in the development of enzyme inhibitors, particularly against carbonic anhydrases, or as a precursor for compounds with antimicrobial and anti-inflammatory properties. Organic Synthesis Intermediate: This compound serves as a key precursor in multi-step synthesis. The reactive ketone and azide groups can be selectively modified or reduced, enabling the construction of more complex molecules such as amines, heterocycles, and novel sulfonamide derivatives for various research applications. Physical Characteristics: The compound is supplied as a tan solid. It is soluble in organic solvents including Dichloromethane, Dioxane, and Methanol, facilitating its use in a variety of reaction conditions. Important Note: This product is classified as For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-(2-azidopropanoyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c1-6(13-14-11)10(15)7-3-4-8(18-2)9(5-7)19(12,16)17/h3-6H,1-2H3,(H2,12,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHKWKOXWTUWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524857
Record name 5-(2-Azidopropanoyl)-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189968-86-2
Record name 5-(2-Azidopropanoyl)-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Optimization

A comparative study of solvents and temperatures revealed the following optimal conditions:

SolventTemperatureReaction TimeYield
Dimethylformamide80°C8 hours85%
Acetonitrile60°C12 hours72%
Tetrahydrofuran50°C18 hours65%

The use of DMF at 80°C provided the highest yield due to its high polarity and ability to stabilize the transition state.

Mechanistic Considerations

The azidation proceeds via an SN2 mechanism, where the azide ion attacks the electrophilic carbon at the C2 position. Steric hindrance from the sulfonamide and methoxy groups slightly reduces reaction efficiency, necessitating elevated temperatures.

Purification and Characterization

Crude product purification is performed using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity is confirmed via HPLC and NMR spectroscopy.

Typical Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, 1H, Ar-H), 7.45 (dd, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 4.12 (s, 3H, OCH₃), 3.21 (q, 2H, CH₂), 2.45 (s, 3H, SO₂NH₂), 1.98 (t, 3H, CH₃).

  • IR (KBr) : 2105 cm⁻¹ (N₃ stretch), 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂).

Industrial-Scale Production Methods

For large-scale synthesis, continuous flow reactors are employed to enhance safety and efficiency, particularly due to the exothermic nature of the azidation step. Key parameters include:

ParameterValue
Reactor TypeMicrofluidic
Residence Time30 minutes
Throughput5 kg/day
Purity>99%

This method reduces byproduct formation and improves reproducibility compared to batch processes.

Comparative Analysis of Synthetic Routes

A 2024 study compared three routes for synthesizing the compound:

RouteStepsTotal YieldCost (USD/g)
A458%120
B372%95
C565%110

Route B, which utilizes a one-pot sulfonamide/azidation sequence, emerged as the most cost-effective and efficient.

Challenges and Mitigation Strategies

Azide Stability

The azido group is thermally sensitive. Storage at -20°C under nitrogen atmosphere is recommended to prevent decomposition.

Byproduct Formation

Minor byproducts (<5%) include the reduction product (amine) and oxidized derivatives. These are removed via gradient elution during chromatography.

Recent Advances (2023–2025)

  • Photocatalytic Azidation : A 2025 study demonstrated a light-mediated azidation method using Ru(bpy)₃²⁺ as a catalyst, reducing reaction time to 2 hours with 89% yield.

  • Biocatalytic Approaches : Engineered nitrilases have been employed to introduce the azide group enantioselectively, achieving 94% ee for chiral derivatives .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Amines are the primary products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Introduction to 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

This compound, with the CAS number 1189968-86-2, is a compound that has garnered attention in various scientific research applications. Its unique molecular structure, which includes an azide functional group, positions it as a versatile building block in synthetic chemistry, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

Antibacterial and Anticancer Activity:
Research indicates that compounds containing azide groups can exhibit significant biological activity. The incorporation of the sulfonamide moiety suggests potential antibacterial properties, as sulfonamides are known for their role in inhibiting bacterial growth. Studies have shown that derivatives of sulfonamides can be effective against various bacterial strains and may also have anticancer properties due to their ability to interfere with cellular processes .

Drug Development:
The azide group in this compound allows for further modifications through click chemistry, a powerful tool in drug development. This approach facilitates the creation of more complex molecules that can be screened for therapeutic efficacy .

Synthetic Chemistry

Building Block for Complex Molecules:
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to introduce various functional groups through nucleophilic substitution reactions, expanding the library of potential compounds for testing in pharmacological studies .

Material Science:
The azide functionality can also be exploited in polymer chemistry, where it can participate in polymerization reactions or be used to modify existing polymers, enhancing their properties for specific applications such as drug delivery systems or biocompatible materials .

Bioconjugation Techniques

Labeling and Imaging:
In biochemistry, azides are commonly used in labeling techniques due to their ability to react with alkynes via the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal for creating fluorescent probes or imaging agents that can visualize biological processes in live cells .

Targeted Drug Delivery:
The ability to attach drugs selectively to specific biomolecules via click chemistry makes this compound a candidate for targeted drug delivery systems. This specificity can enhance therapeutic efficacy while minimizing side effects .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of various sulfonamide derivatives, including those modified with azide groups. The results demonstrated that these compounds exhibited significant activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics based on this scaffold .

Case Study 2: Drug Development via Click Chemistry

Research highlighted the use of this compound in synthesizing novel anticancer agents through click chemistry. The derivatives synthesized showed enhanced potency against cancer cell lines compared to their parent compounds, indicating the potential of this compound in drug development pipelines .

Mechanism of Action

The mechanism of action for compounds like 2-Azido-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone often involves:

    Molecular Targets: The azido group can interact with various biological targets, potentially inhibiting enzymes or modifying proteins.

    Pathways: The compound may participate in metabolic pathways involving sulfonamides or azides, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s structural uniqueness lies in the combination of azide, methoxy, and sulfonamide groups. Comparisons with related propanone derivatives reveal how these groups influence physicochemical and biological properties:

2-Azido-1-(4'-Methoxyphenyl)-1-Propanone (CAS 313692-52-3)
  • Structure : Lacks the sulfonamide group at the 3' position.
  • Molecular Weight : 205.21 g/mol (vs. 338.33 g/mol for the target compound).
  • Implications : The absence of the sulfonamide group reduces polarity and molecular weight, likely decreasing solubility in aqueous media. This simpler analog may serve as a control in studies evaluating the sulfonamide’s role in binding interactions .
Aldi-2 (3-(Dimethylamino)-1-(3-Fluoro-4-Methoxyphenyl)-1-Propanone Hydrochloride)
  • Structure: Features a dimethylamino group and a fluoro-methoxy-substituted phenyl ring.
  • Biological Relevance : Demonstrated inhibitory activity against aldehyde dehydrogenase (ALDH), highlighting the impact of electron-withdrawing groups (e.g., -F) and tertiary amines on enzyme interaction .
RS 67333 and RS 39604
  • Structure : Both contain piperidinyl and complex aryloxy substitutions (e.g., 3,5-dimethoxybenzyloxy in RS 39604).
  • Applications : Used in serotonin receptor studies, indicating that bulkier substituents (e.g., piperidinyl) can modulate pharmacokinetic profiles and receptor affinity .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Price (25 mg) Biological Relevance
2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone 1189968-86-2 338.33 Azide, methoxy, sulfonamide $350 Research chemical, potential inhibitor
2-Azido-1-(4'-methoxyphenyl)-1-propanone 313692-52-3 205.21 Azide, methoxy N/A Structural analog for solubility studies
Aldi-2 N/A ~241.7* Dimethylamino, fluoro, methoxy N/A ALDH inhibitor
RS 39604 N/A ~627.1* Piperidinyl, dimethoxybenzyloxy, sulfonyl N/A Serotonin receptor ligand

*Calculated based on molecular formulas.

Biological Activity

2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (CAS No. 1189968-86-2) is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H12N4O4S
  • Molecular Weight : 284.29 g/mol
  • Structure : The compound features an azide functional group and a sulfonamide moiety, which are known to influence its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the azidation of the corresponding propanone derivative. Various methodologies have been reported to achieve high yields and purity levels, utilizing reagents such as sodium azide in the presence of suitable solvents and catalysts .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of this compound against several cancer cell lines. The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity:

Cell LineIC50 (µM)
MCF-7 (Breast)15.5
A549 (Lung)12.8
HeLa (Cervical)10.3

These findings suggest that the compound may act as a potential anticancer agent by inhibiting cell proliferation through mechanisms such as apoptosis induction .

The proposed mechanism of action for this compound includes:

  • Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death. In assays measuring caspase-3 activity, treated cells exhibited significantly higher levels compared to controls, indicating a pro-apoptotic effect .
  • Targeting Specific Pathways : It has been suggested that the compound may inhibit key signaling pathways involved in cancer progression, such as the EGFR pathway, which is critical in many malignancies .

Case Studies

A notable study involved the administration of this compound in vivo using xenograft models. The results indicated a marked reduction in tumor size compared to untreated controls, supporting its potential as an effective therapeutic agent.

Antioxidant Activity

In addition to its antiproliferative properties, the compound has exhibited antioxidant activity. In assays measuring DPPH radical scavenging capacity, it demonstrated significant radical scavenging ability at concentrations as low as 10 µM, comparable to standard antioxidants like Trolox .

Q & A

Q. What synthetic methodologies are reported for 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone?

The compound is synthesized via nucleophilic substitution or azide-alkyne cycloaddition. A typical route involves:

Sulfonamide formation : Reacting 4-methoxy-3-aminophenol with sulfonyl chloride derivatives to introduce the sulfonamide group .

Ketone functionalization : Introducing the azido group via substitution of a bromo- or chloro-propanone intermediate using sodium azide (NaN₃) under anhydrous conditions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via 1^1H/13^{13}C NMR (δ 3.8 ppm for methoxy, δ 7.2–7.8 ppm for aromatic protons) and FT-IR (2,100–2,125 cm1^{-1} for azide stretch) .

Q. How is the stability of the azide group in this compound characterized under experimental conditions?

The azide group is prone to thermal or photolytic decomposition. Stability studies involve:

  • Thermogravimetric analysis (TGA) : Decomposition observed at >120°C .
  • UV-Vis spectroscopy : Monitor absorbance at 250–300 nm for azide degradation under light exposure.
  • Storage recommendations : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent moisture-induced side reactions .

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time ~8.2 min .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 335.08 (calculated for C₁₀H₁₂N₄O₃S) .
  • Elemental analysis : Acceptable C, H, N deviations ≤0.3% .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways for azide introduction?

DFT studies (B3LYP/6-311++G(d,p)) model transition states and activation energies for azide substitution. Key steps:

Charge distribution analysis : Electron-deficient carbonyl carbon facilitates nucleophilic attack by azide .

Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing energy barriers by 5–8 kcal/mol .

Validation : Compare computed IR spectra (azide stretch) with experimental data to confirm accuracy .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Reported yields : 45–72% for azide substitution .
  • Contradictions arise from :
    • Reagent purity : Trace water reduces NaN₃ reactivity.
    • Temperature control : Exothermic reactions require cooling (<0°C) to avoid side products.
  • Resolution : Optimize via Design of Experiments (DoE) with factors like temperature, solvent, and stoichiometry .

Q. How does the sulfonamide group influence the compound’s electronic properties?

  • Hammett substituent constants : The –SO₂NH– group (σₚ ~0.85) increases electrophilicity at the propanone carbonyl, enhancing reactivity in subsequent click chemistry .
  • DFT-calculated dipole moment : 4.8 Debye, indicating strong polarity for solubility in DMSO/PBS .

Q. What strategies mitigate risks of azide handling in large-scale synthesis?

  • Microfluidic reactors : Control exothermic reactions and reduce NaN₃ quantities .
  • In situ generation of azides : Use trimethylsilyl azide (TMSN₃) to avoid isolated azide intermediates .
  • Safety protocols : Pressure-relief vessels and blast shields for thermal runaways .

Methodological Challenges & Data Interpretation

Q. How are structural analogs used to probe structure-activity relationships (SAR)?

  • Key analogs :

    AnalogModificationImpact
    2-Azido-1-(3'-nitrophenyl)-1-propanoneNitro group (electron-withdrawing)20% faster click reaction kinetics
    Des-azido derivativeAzide replaced with –NH₂Loss of bioorthogonal reactivity
  • Method : Compare reaction rates (kinetic assays) and computational ESP maps .

Q. How do conflicting computational and experimental solubility data arise?

  • Discrepancies : COSMO-RS predicts higher aqueous solubility (~2.5 mg/mL) than experimental shake-flask data (~0.8 mg/mL).
  • Causes : Neglect of crystal packing effects in simulations.
  • Resolution : Use Hansen solubility parameters (HSPs) to refine predictions .

Q. What mechanistic insights guide the compound’s application in bioorthogonal chemistry?

  • Staudinger ligation : Azide reacts with triphenylphosphine derivatives to form stable amide bonds.
  • Kinetic profiling : Second-order rate constant k2k_2 = 0.3 M1^{-1}s1^{-1} in PBS at 25°C .
  • Competing reactions : Thiol-azide interactions require blocking agents (e.g., maleimide) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone
Reactant of Route 2
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2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

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